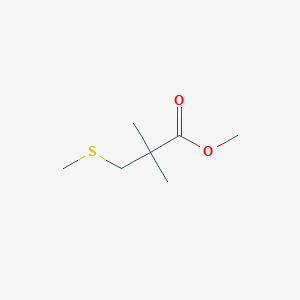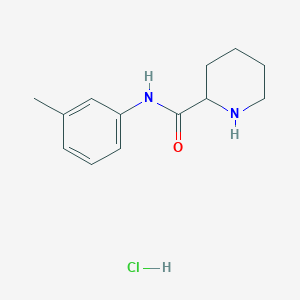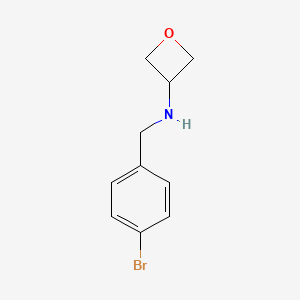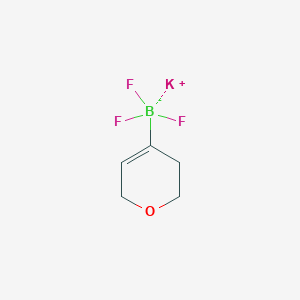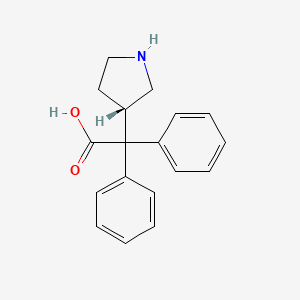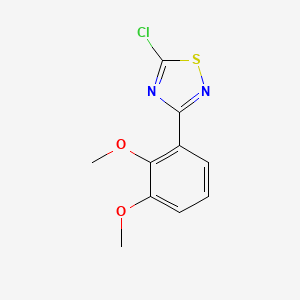
3-Decil-5-metil-morfolina
Descripción general
Descripción
3-Decyl-5-methyl-morpholine is a useful research compound. Its molecular formula is C15H31NO and its molecular weight is 241.41 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Decyl-5-methyl-morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Decyl-5-methyl-morpholine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Importancia Farmacéutica
La morfolina y sus derivados, como la 3-Decil-5-metil-morfolina, tienen una importancia farmacéutica significativa . Se utilizan en la síntesis de muchos fármacos potentes debido a sus propiedades fisicoquímicas factibles (polaridad y solubilidad), bajo costo y amplia disponibilidad . Las manipulaciones químicas en moléculas basadas en morfolina a través de una estrategia de relación estructura-actividad podrían ayudar a desarrollar muchos candidatos interesantes de importancia terapéutica para abordar una amplia gama de dolencias médicas .
Aplicaciones Industriales
La morfolina y sus derivados también se utilizan en varias aplicaciones industriales . Por ejemplo, sirven como inhibidores de la corrosión, agentes blanqueadores ópticos y en solventes textiles para disolver la celulosa .
Síntesis de Compuestos Biológicamente Relevantes
El motivo de morfolina, que está presente en la this compound, ha atraído una atención significativa debido a su amplia disponibilidad en productos naturales y compuestos biológicamente relevantes . Se han reportado avances recientes en la síntesis de morfolinas y sus análogos que contienen carbonilo a partir de alcoholes 1,2-amino, aziridinas, epóxidos y compuestos relacionados .
Síntesis Estereoselectiva
Se ha prestado especial atención a las síntesis realizadas de manera estereoselectiva y utilizando catálisis de metales de transición . Esto permite la creación de compuestos basados en morfolina con una estereoquímica específica, lo cual puede ser importante en muchas aplicaciones químicas y biológicas .
Desarrollo de Nuevas Moléculas Terapéuticas
En la senda del desarrollo de nuevas moléculas terapéuticas, la integración de enfoques computacionales como las simulaciones de acoplamiento molecular y la predicción ADMET (Absorción, Distribución, Metabolismo, Excreción y Toxicidad) se ha vuelto cada vez más indispensable . Los derivados de morfolina como la this compound se pueden utilizar en estos modelos computacionales para predecir sus posibles efectos terapéuticos .
Síntesis de Nuevos Motivos de Morfolina
Recientemente, se han descubierto varias estrategias fundamentalmente nuevas para la síntesis del motivo de morfolina . Estas incluyen el protocolo de amina estannilo (SnAP) y el protocolo de amina de silicio (SLAP). También cabe mencionar la participación de los métodos MCR en la química de las morfolinas . Estas nuevas estrategias podrían aplicarse potencialmente a la síntesis de this compound y sus derivados .
Propiedades
IUPAC Name |
3-decyl-5-methylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31NO/c1-3-4-5-6-7-8-9-10-11-15-13-17-12-14(2)16-15/h14-16H,3-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUFOZPDPAQJDTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC1COCC(N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


